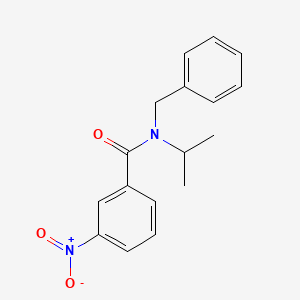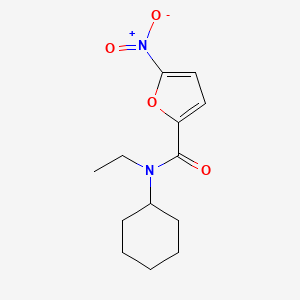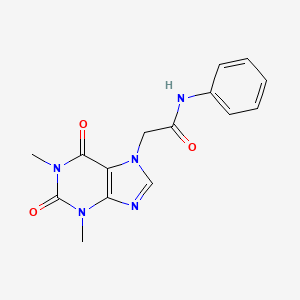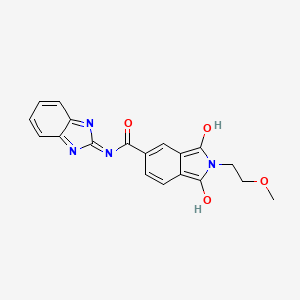
N'-(benzenesulfonyl)-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(benzenesulfonyl)-4-nitrobenzohydrazide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a 4-nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-4-nitrobenzohydrazide typically involves the reaction of benzenesulfonyl chloride with 4-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N’-(benzenesulfonyl)-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-amino-N’-(benzenesulfonyl)benzohydrazide.
Substitution: Various substituted benzenesulfonyl derivatives.
Hydrolysis: Benzenesulfonic acid and 4-nitrobenzohydrazide.
Scientific Research Applications
N’-(benzenesulfonyl)-4-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-benzenesulfonyl amino acid esters: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
N-benzenesulfonyl indoles: These compounds also contain the benzenesulfonyl group and are used in medicinal chemistry for their pharmacological properties.
Uniqueness
N’-(benzenesulfonyl)-4-nitrobenzohydrazide is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
37049-67-5 |
|---|---|
Molecular Formula |
C13H11N3O5S |
Molecular Weight |
321.31 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-4-nitrobenzohydrazide |
InChI |
InChI=1S/C13H11N3O5S/c17-13(10-6-8-11(9-7-10)16(18)19)14-15-22(20,21)12-4-2-1-3-5-12/h1-9,15H,(H,14,17) |
InChI Key |
FHRZAFDZJZEAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-isoleucine](/img/structure/B11024647.png)
![1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B11024650.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide](/img/structure/B11024659.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11024679.png)
![2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11024692.png)
![Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11024695.png)

![Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B11024709.png)

methanone](/img/structure/B11024724.png)


![7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11024740.png)
